- Polymer-supported ytterbium perfluorooctanesulfonate [Yb(OPf)3]: A recyclable catalyst for organic reactionsJournal of Fluorine Chemistry, 2008, 129(6), 524-528,
Cas no 89-58-7 (2,5-Dimethylnitrobenzene)

2,5-Dimethylnitrobenzene structure
Nome do Produto:2,5-Dimethylnitrobenzene
2,5-Dimethylnitrobenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,4-Dimethyl-2-nitrobenzene
- Nitropxylene
- 2,5-Dimethylnitrobenzene
- 2-NITRO-4-XYLENE
- Nitro-p-xylene
- 2-Nitro-p-xylene
- Benzene, 1,4-dimethyl-2-nitro-
- p-Xylene, 2-nitro-
- 2-Nitro-1,4-dimethylbenzene
- 2,5-Dimethyl-1-nitrobenzene
- 1,4-dimethyl-2-nitro-benzene
- 2-Nitro-para-xylene
- BSFHJMGROOFSRA-UHFFFAOYSA-N
- H2AU67681F
- nitro p-xylene
- Nitro-p-xylol
- NSC5591
- 2,5-Dimethy-nitrobenzene
- DSSTox_CID_5137
- DSSTox_RID_77681
- DSSTox_GSID_25
- 2,5-Dimethyl nitrobenzene
- Q27279552
- BSFHJMGROOFSRA-UHFFFAOYSA-
- FT-0610469
- A843240
- AKOS006227606
- CS-W021287
- UNII-H2AU67681F
- DTXSID2025137
- LS-1895
- NSC-5591
- NSC 5591
- SCHEMBL8367112
- 1,4-DIMETHYLNITROBENZENE
- AC-11736
- 2-nitro-p-xylen
- CHEMBL1527339
- CAS-89-58-7
- EINECS 201-920-7
- NCGC00090907-02
- GS-3282
- 1-Nitro-2,5-dimethylbenzene
- AI3-23208
- InChI=1/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- CCRIS 3122
- MFCD00024284
- NCGC00257926-01
- EN300-102019
- MLS001050096
- AM804502
- 89-58-7
- SCHEMBL171914
- Benzene,4-dimethyl-2-nitro-
- DIMETHYL-2-NITROBENZENE, 1,4-
- DTXCID405137
- SMR001216529
- NCGC00090907-01
- Tox21_200372
- D1105
- EC 201-920-7
- 1,4-Dimethyl-2-nitrobenzene (ACI)
- p-Xylene, 2-nitro- (6CI, 7CI, 8CI)
- DB-057144
- NS00002909
-
- MDL: MFCD00024284
- Inchi: 1S/C8H9NO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
- Chave InChI: BSFHJMGROOFSRA-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C(C)=CC=C(C)C=1)=O
Propriedades Computadas
- Massa Exacta: 151.06300
- Massa monoisotópica: 151.063329
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 0
- Complexidade: 153
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: nothing
- Superfície polar topológica: 45.8
- Carga de Superfície: 0
- XLogP3: 2.5
Propriedades Experimentais
- Cor/Forma: Yellow liquid [1]
- Densidade: 1.13
- Ponto de Fusão: -25°C
- Ponto de ebulição: 104°C/6mmHg(lit.)
- Ponto de Flash: 104℃
- Índice de Refracção: 1.5400-1.5440
- Estabilidade/Prazo de validade: Stable. Incompatible with strong bases, strong oxidizing agents.
- PSA: 45.82000
- LogP: 2.73480
- Solubilidade: Insoluble in water, soluble in ethanol \ ether [6]
2,5-Dimethylnitrobenzene Informações de segurança
-
Símbolo:
- Pedir:dangerous
- Palavra de Sinal:None
- Declaração de perigo: H300+H310+H330
- Declaração de Advertência: P260-P262-P264-P270-P271-P280-P284-P301+P310+P330-P302+P352+P310+P361+P364-P304+P340+P310-P403+P233-P405-P501
- Número de transporte de matérias perigosas:1665
- Código da categoria de perigo: 36/37-39/23/24/25
- Instrução de Segurança: S26; S36/37/39
- RTECS:ZE4686600
- Classe de Perigo:6.1
- Condição de armazenamento:Store at room temperature
- Grupo de Embalagem:II
- PackingGroup:II
- Termo de segurança:6.1
- Frases de Risco:R36/37
2,5-Dimethylnitrobenzene Dados aduaneiros
- CÓDIGO SH:2904209090
- Dados aduaneiros:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,5-Dimethylnitrobenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-102019-0.1g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 0.1g |
$19.0 | 2023-10-28 | |
Enamine | EN300-102019-1.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 1g |
$26.0 | 2023-06-10 | |
Enamine | EN300-102019-10.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 10g |
$32.0 | 2023-06-10 | |
Enamine | EN300-102019-50.0g |
1,4-dimethyl-2-nitrobenzene |
89-58-7 | 95% | 50g |
$51.0 | 2023-06-10 | |
TRC | D460918-5g |
2,5-Dimethylnitrobenzene |
89-58-7 | 5g |
$ 65.00 | 2022-06-05 | ||
Fluorochem | 078925-25g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 95% | 25g |
£23.00 | 2022-03-01 | |
Alichem | A010003600-250mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 250mg |
$470.40 | 2023-08-31 | |
Alichem | A010003600-500mg |
2,5-Dimethylnitrobenzene |
89-58-7 | 97% | 500mg |
$839.45 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844053-100g |
1,4-Dimethyl-2-nitrobenzene |
89-58-7 | 97% | 100g |
340.00 | 2021-05-17 | |
abcr | AB152742-25 g |
2,5-Dimethylnitrobenzene, 99%; . |
89-58-7 | 99% | 25 g |
€88.80 | 2023-07-20 |
2,5-Dimethylnitrobenzene Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… (A-21 resin bound) Solvents: Toluene , Water ; rt; 2 h, 60 °C; cooled
Referência
Método de produção 2
Condições de reacção
Referência
- Synthetic methods and reactions; 49. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed nitration of aromatic compounds with butyl nitrateSynthesis, 1978, (9), 690-1,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium nitrate Catalysts: Boron, trifluoro(2,2,2-trifluoroethanol-κO)-, (T-4)-, compd. with 2,2,2-trifluor… ; 5 h, rt
Referência
- BF3.2CF3CH2OH (BF3.2TFE), an efficient superacidic catalyst for some organic synthetic transformationsJournal of Organic Chemistry, 2006, 71(10), 3952-3958,
Método de produção 4
Condições de reacção
1.1 Reagents: Bismuth nitrate Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ; rt; 1.5 h, 80 - 85 °C
Referência
- Aromatic nitration with bismuth nitrate in ionic liquids and in molecular solvents: a comparative study of Bi(NO3)3·5H2O/[bmim][PF6] and Bi(NO3)3·5H2O/1,2-DCE systemsTetrahedron Letters, 2012, 53(50), 6782-6785,
Método de produção 5
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: Trifluoromethanesulfonic acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 22 - 28 °C
Referência
- Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic NitrationJournal of Organic Chemistry, 2023, 88(15), 11322-11327,
Método de produção 6
Condições de reacção
1.1 Reagents: Tetramethylammonium nitrate , Sulfuric acid ; 5 s, rt
1.2 1 min, rt
1.2 1 min, rt
Referência
- Supported tetramethylammonium nitrate/silicasulfuric acid as a useful reagent for nitration aromatic compounds under solvent-free conditionsSynthetic Communications, 2005, 35(17), 2237-2241,
Método de produção 7
Condições de reacção
1.1 Reagents: Nitric acid , Nitrogen dioxide
Referência
- Synthesis of fluoromethoxythrin and its insecticidal activityJournal of Fluorine Chemistry, 1990, 46(3), 507-13,
Método de produção 8
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: Sulfuric acid Solvents: Dichloromethane
Referência
- Sulfuric acid on silica-gel: an inexpensive catalyst for aromatic nitrationTetrahedron Letters, 1996, 37(4), 513-16,
Método de produção 9
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: Ytterbium triflate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
Referência
- Green synthesis: Aromatic nitrations in room-temperature ionic liquidsACS Symposium Series, 2002, 818, 134-146,
Método de produção 10
Condições de reacção
1.1 Reagents: Silica , Sodium nitrate , Water Catalysts: Sulfuric acid (silica supported) ; 2 - 3 min, 25 °C
Referência
- Nitration of aromatic compounds on silica sulfuric acidBulletin of the Korean Chemical Society, 2004, 25(9), 1414-1416,
Método de produção 11
Condições de reacção
Referência
- Electrophilic substitution. II. Friedel-Crafts type nitration using acetone cyanohydrin nitrateAustralian Journal of Chemistry, 1978, 31(8), 1839-40,
Método de produção 12
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-, ytter… Solvents: Water
Referência
Perfluorinated rare earth metals catalyzed nitration of aromatic compounds
Journal of Fluorine Chemistry,
2002,
113(2),
207-209
,
Método de produção 13
Condições de reacção
1.1 Reagents: Nitric acid Catalysts: Indium triflate Solvents: Water ; 4 h, rt; 20 h, 60 °C
Referência
Indium triflate as a recyclable catalyst for the nitration of aromatic compounds without a halogenated solvent
Journal of Chemical Research,
2006,
(9),
549-551
,
Método de produção 14
Condições de reacção
1.1 Reagents: Sodium nitrate , Sulfuric acid (wet carbon-based) ; 3 min, rt
Referência
- Wet carbon-based solid acid/NaNO3 as a mild and efficient reagent for nitration of aromatic compound under solvent-free conditionsChinese Chemical Letters, 2007, 18(9), 1064-1066,
Método de produção 15
Condições de reacção
1.1 Reagents: Nitric acid Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 1 h, 25 °C
Referência
- HNO3/HFIP: A Nitrating System for Arenes with Direct Observation of π-Complex IntermediatesOrganic Letters, 2018, 20(11), 3197-3201,
Método de produção 16
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water
Referência
- Continuous nitration of p-xylene, Japan, , ,
Método de produção 17
Condições de reacção
1.1 Reagents: Bismuth nitrate ; 3 min, 25 °C
Referência
- Supported bismuth(III) nitrate on silica sulfuric acid as useful reagent for nitration of aromatic compounds under solvent-free conditionsRussian Journal of Organic Chemistry, 2005, 41(10), 1493-1495,
Método de produção 18
Condições de reacção
1.1 Reagents: Sulfuric acid , Fuming nitric acid ; 90 s, 100 °C
Referência
- Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to AnaloguesMolecules, 2022, 27(16),,
Método de produção 19
Condições de reacção
1.1 Reagents: Pyridine, 4-ethenyl-, polymer with diethenylbenzene, nitrate sulfate Solvents: Dichloromethane ; 2 h, rt
Referência
- Poly(4-vinylpyridine)-nitrating mixture complex (PVP-NM): solid nitrating mixture equivalent for safe and efficient aromatic nitrationGreen Chemistry, 2015, 17(6), 3446-3451,
Método de produção 20
Condições de reacção
1.1 Reagents: Boron trifluoride , Silver nitrate
Referência
- Aromatic substitution. 48. Boron trifluoride catalyzed nitration of aromatics with silver nitrate in acetonitrile solutionJournal of Organic Chemistry, 1981, 46(17), 3533-7,
2,5-Dimethylnitrobenzene Raw materials
2,5-Dimethylnitrobenzene Preparation Products
2,5-Dimethylnitrobenzene Literatura Relacionada
-
Fezile Lakadamyali,Masaru Kato,Erwin Reisner Faraday Discuss. 2012 155 191
-
Bakhtiyor Rasulev,Hrvoje Ku?i?,Danuta Leszczynska,Jerzy Leszczynski,Natalija Koprivanac J. Environ. Monit. 2010 12 1037
-
Eleftherios Ferentinos,Meixing Xu,Alexios Grigoropoulos,Ioannis Bratsos,Catherine P. Raptopoulou,Vassilis Psycharis,Shang-Da Jiang,Panayotis Kyritsis Inorg. Chem. Front. 2019 6 1405
-
Ioannis Bratsos,Camilla Simonin,Ennio Zangrando,Teresa Gianferrara,Alberta Bergamo,Enzo Alessio Dalton Trans. 2011 40 9533
-
Wei-Ping Wu,Yao-Yu Wang,Ya-Pan Wu,Jian-Qiang Liu,Xi-Rui Zeng,Qi-Zhen Shi,Shie-Ming Peng CrystEngComm 2007 9 753
89-58-7 (2,5-Dimethylnitrobenzene) Produtos relacionados
- 601-87-6(3-Methyl-2-nitroaniline)
- 611-05-2(3-Methyl-4-nitroaniline)
- 881-03-8(2-Methyl-1-nitronaphthalene)
- 15540-85-9(3,6-Dimethyl-2-nitroaniline)
- 603-83-8(2-methyl-3-nitro-aniline)
- 1311279-23-8(Ethyl 1-[6-chloro-4-(trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate)
- 1807093-85-1(4-(Difluoromethyl)-3-iodo-2-methyl-5-(trifluoromethyl)pyridine)
- 2228779-21-1(tert-butyl 4-1-(aminooxy)ethyl-1H-imidazole-1-carboxylate)
- 1211538-92-9(tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate)
- 2138834-81-6(Butanoic acid, 2-(1-ethyl-3-pyrrolidinylidene)-)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:89-58-7)2,5-Dimethylnitrobenzene

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:89-58-7)2,5-Dimethylnitrobenzene

Pureza:99%
Quantidade:500g
Preço ($):327.0